5,7-Difluoroindole
Overview
Description
5,7-Difluoroindole is a fluorinated indole derivative, which is a class of compounds known for their significance in medicinal chemistry and material science. While the provided papers do not directly discuss 5,7-difluoroindole, they do provide insights into the synthesis, molecular structure, and chemical properties of closely related fluorinated indoles and heterocyclic compounds. These insights can be extrapolated to understand the characteristics of 5,7-difluoroindole.
Synthesis Analysis
The synthesis of fluorinated indoles, such as 4,5,6,7-tetrafluoroindole, has been improved through various methods. For instance, an improved synthesis of tetrafluoroindole, which could be a precursor or structural analog to 5,7-difluoroindole, was achieved by catalytic reduction followed by cyclization and dehydrogenation, with the final aromatization step being enhanced by using DDQ instead of MnO2 . This suggests that similar methodologies could potentially be applied to synthesize 5,7-difluoroindole.
Molecular Structure Analysis
The molecular structure of fluorinated heterocycles can be significantly different from their non-fluorinated counterparts. For example, the molecular structure and bonding of a tetrafluorinated benzothiaselenadiazine were investigated using quantum-chemical calculations, revealing differences in crystal packing and inclusion of atmospheric N2 in the crystal lattice . This indicates that the introduction of fluorine atoms in 5,7-difluoroindole could similarly affect its molecular conformation and crystal structure.
Chemical Reactions Analysis
Fluorinated indoles undergo various chemical reactions that can be utilized to synthesize complex molecules. Selenium dioxide oxidation of 3-methyl-4,5,6,7-tetrafluoroindoles resulted in high selectivities for 3-formyl or 3-acetoxymethyltetrafluoroindoles, which served as intermediates for further syntheses . This demonstrates the reactivity of fluorinated indoles in oxidation reactions, which could be relevant for the chemical manipulation of 5,7-difluoroindole.
Physical and Chemical Properties Analysis
The introduction of fluorine atoms into the indole core can lead to unique physical and chemical properties. For instance, new liquid crystal compounds with a 5,6-difluorobenzofuran core exhibited a broad nematic range and high clearing points, with significant dielectric anisotropy . Although 5,7-difluoroindole was not specifically studied, it can be inferred that its physical properties would also be influenced by the presence of fluorine atoms, potentially affecting its liquid crystalline behavior and electronic properties.
Scientific Research Applications
Influenza Inhibitors
5,7-Difluoroindole derivatives have shown promise as potent influenza inhibitors. For instance, a specific 5,7-difluoroindole derivative (11a) has been identified as a metabolically stable inhibitor with a favorable oral pharmacokinetic profile and demonstrated efficacy in mice. This derivative was not at risk of metabolism via aldehyde oxidase, offering an advantage over other inhibitors in this class. The crystal structure of this compound bound to the influenza A PB2 cap region has been studied, highlighting its potential in the medical field (McGowan et al., 2019).
Synthesis of Difluoromethylene-Containing Compounds
Research on 5-(Difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole, synthesized from the iodination of the zinc reagent of 5-(bromodifluoromethyl)-3-phenyl-1,2,4-oxadiazole, has led to the creation of various difluoromethylenated 1,2,4-oxadiazole-containing compounds. These compounds have applications in the development of γ-butyrolactones and tetrahydrofurans, indicating potential uses in chemical synthesis and pharmaceuticals (Yang et al., 2007).
Selective Difluoromethylation and Monofluoromethylation Reactions
The introduction of fluorine atoms and fluorinated moieties into organic molecules, including the use of difluoromethyl and monofluoromethyl groups, is an important area of research due to its relevance in life science and materials science. These groups can bring beneficial effects to target molecules, and selective di- and monofluoromethylation represent straightforward synthetic methods for incorporating these groups into organic molecules (Hu, Zhang, & Wang, 2009).
Applications in Fluorous Chemistry
The unique features of perfluorinated compounds, including those involving difluoromethylene groups, have gained attention in biochemistry. Applications in fluorous microarrays, modification of protein properties by introducing local fluorous domains, and (19)F-Magnetic Resonance Imaging ((19)F-MRI) are notable. This illustrates the growing importance of fluorous chemistry in biomolecular applications (Cametti et al., 2012).
Transition-Metal Catalyzed Difluoroalkylation
Difluoroalkylated compounds, especially those introduced at the benzylic position, can significantly improve biological properties of molecules. Transition-metal-catalyzed cross-coupling with difluoroalkyl halides has been a major focus, offering a straightforward route to synthesize difluoroalkylated skeletons. This process enables the synthesis of diverse difluoroalkylated (hetero)arenes under mild conditions (Feng, Xiao, & Zhang, 2018).
Safety And Hazards
properties
IUPAC Name |
5,7-difluoro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPOGQRJXZGSMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381097 | |
Record name | 5,7-Difluoroindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Difluoroindole | |
CAS RN |
301856-25-7 | |
Record name | 5,7-Difluoroindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,7-difluoro-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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